2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose
Overview
Description
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose is a complex carbohydrate compound with the empirical formula C14H25NO11 and a molecular weight of 383.35 g/mol . It is a derivative of mannose and galactose, and it plays a significant role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose involves multiple steps. One common method includes the glycosylation of a mannose derivative with a galactose donor under specific conditions . The reaction typically requires the presence of a catalyst and protective groups to ensure selective glycosylation.
Industrial Production Methods
Industrial production of this compound often involves enzymatic synthesis, where specific enzymes catalyze the formation of the glycosidic bond between mannose and galactose. This method is preferred due to its high specificity and yield .
Chemical Reactions Analysis
Types of Reactions
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex carbohydrates.
Biology: The compound is studied for its role in cell signaling and recognition processes.
Medicine: It has potential therapeutic applications in treating diseases related to carbohydrate metabolism.
Industry: It is used in the production of glycoproteins and other biologically active molecules.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose involves its interaction with specific enzymes and receptors in biological systems. It can modulate various biochemical pathways by acting as a substrate or inhibitor for enzymes involved in carbohydrate metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-2-deoxy-β-D-glucopyranose: Another derivative of glucose with similar structural features.
Benzyl 2-acetamido-2-deoxy-β-D-glucopyranoside: A related compound used in glycosylation reactions.
Uniqueness
2-Acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-D-mannopyranose is unique due to its specific glycosidic linkage between mannose and galactose, which imparts distinct biological properties and applications .
Properties
IUPAC Name |
N-[(3S,4R,5S,6R)-2,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-9(20)12(6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7+,8+,9-,10+,11-,12-,13?,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEUJDWYNGMDBV-XXMRRKKZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453654 | |
Record name | 2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50787-11-6 | |
Record name | 2-Acetamido-2-deoxy-4-O-beta-D-galactopyranosyl-D-mannopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.